Cas no 148547-19-7 (Methyl 4-bromo-3-methylbenzoate)

Methyl 4-bromo-3-methylbenzoate is a brominated aromatic ester with the molecular formula C9H9BrO2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key advantages include high purity and stability, making it suitable for precise reactions such as Suzuki-Miyaura cross-coupling or nucleophilic substitutions. The presence of both bromo and ester functional groups allows for selective modifications, enabling the synthesis of complex derivatives. The compound's well-defined structure and consistent reactivity enhance its utility in research and industrial processes. Proper handling under standard laboratory conditions ensures safe and efficient use in synthetic workflows.
Methyl 4-bromo-3-methylbenzoate structure
148547-19-7 structure
商品名:Methyl 4-bromo-3-methylbenzoate
CAS番号:148547-19-7
MF:C9H9O2Br
メガワット:229.07056
MDL:MFCD00673014
CID:65093
PubChem ID:87565106

Methyl 4-bromo-3-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-bromo-3-methylbenzoate
    • Methyl 3-Methyl-4-Bromobenzoate
    • 4-BROMO-3-METHYLBENZOIC ACID METHYL ESTER
    • 4-BROMO-M-TOLUIC ACID METHYL ESTER
    • METHYL 4-BROMO-M-TOLUATE
    • Methyl 4-Bromo-3-Methoxynicotinate
    • 4-Bromo-3-methyl-benzoic acid methyl ester
    • Methyl 4-bromo-3-met
    • Methyl 4-bromo-3-methylbe
    • methyl 4-bromo-3-methylbenzoat
    • Methyle4-bromo-3-methylbenzoate
    • 2-Bromo-5-(methoxycarbonyl)toluene
    • 4-Bromo-3-methylbenzoicacid methyl ester
    • Methyl4-bromo-3-methylbenzoate
    • AB9645
    • GTZTYNPAPQKIIR-UHFFFAOYSA-N
    • methyl-4-bromo-3-methylbenzoate
    • B2256
    • SY007825
    • EN300-7372359
    • 148547-19-7
    • SCHEMBL205089
    • BENZOIC ACID, 4-BROMO-3-METHYL-, METHYL ESTER
    • Methyl 4-Bromo-3-Methyl-Benzoate
    • CS-W008076
    • 3-methyl-4-bromobenzoic acid methyl ester
    • W-205680
    • PS-7740
    • Methyl 4-bromo-3-methylbenzoate, 95%
    • BCP24564
    • AC-5783
    • AM20050152
    • DTXSID30391150
    • AKOS005259108
    • 4-bromo-3-methyl benzoic acid methyl ester
    • MFCD00673014
    • FT-0612062
    • Methyl 4-bromo-3-methylbenzoate,98%
    • DB-012882
    • MDL: MFCD00673014
    • インチ: 1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
    • InChIKey: GTZTYNPAPQKIIR-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1Br)C(=O)OC
    • BRN: 6593534

計算された属性

  • せいみつぶんしりょう: 227.97900
  • どういたいしつりょう: 227.979
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.433
  • ゆうかいてん: 41.0 to 45.0 deg-C
  • ふってん: 287.4 °C at 760 mmHg
  • フラッシュポイント: >110 ºC
  • 屈折率: 1.545
  • PSA: 26.30000
  • LogP: 2.54410
  • ようかいせい: 未確定

Methyl 4-bromo-3-methylbenzoate セキュリティ情報

Methyl 4-bromo-3-methylbenzoate 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Methyl 4-bromo-3-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B2256-25G
Methyl 4-Bromo-3-methylbenzoate
148547-19-7 >97.0%(GC)
25g
¥340.00 2024-04-17
eNovation Chemicals LLC
D379036-100g
Methyl 4-bromo-3-methylbenzoate
148547-19-7 97%
100g
$320 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95390-500g
Methyl 4-bromo-3-methylbenzoate
148547-19-7
500g
¥3486.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1021926-10g
Methyl 4-bromo-3-methylbenzoate
148547-19-7 98%
10g
¥80 2023-04-15
TRC
M296175-2.5g
Methyl 4-bromo-3-methylbenzoate
148547-19-7
2.5g
$87.00 2023-05-18
Apollo Scientific
OR0924-5g
Methyl 4-bromo-3-methylbenzoate
148547-19-7
5g
£17.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1021926-25g
Methyl 4-bromo-3-methylbenzoate
148547-19-7 98%
25g
¥244 2023-04-15
Apollo Scientific
OR0924-1g
Methyl 4-bromo-3-methylbenzoate
148547-19-7
1g
£15.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95390-100g
Methyl 4-bromo-3-methylbenzoate
148547-19-7
100g
¥616.0 2021-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M131991-500g
Methyl 4-bromo-3-methylbenzoate
148547-19-7 ≥97.0%(GC)
500g
¥2344.90 2023-09-02

Methyl 4-bromo-3-methylbenzoate 合成方法

Methyl 4-bromo-3-methylbenzoate 関連文献

Methyl 4-bromo-3-methylbenzoateに関する追加情報

Methyl 4-bromo-3-methylbenzoate (CAS No. 148547-19-7): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Research

Methyl 4-bromo-3-methylbenzoate, identified by its unique chemical identifier CAS No. 148547-19-7, represents a significant compound in the realm of organic synthesis and pharmaceutical development. This aromatic ester, characterized by its brominated and methyl-substituted benzene ring, has garnered considerable attention due to its versatile applications as an intermediate in the synthesis of various bioactive molecules.

The structural motif of Methyl 4-bromo-3-methylbenzoate (Methyl 4-bromo-3-methylbenzoate) consists of a benzoic acid derivative with both bromine and methyl groups attached to the aromatic ring. This specific arrangement imparts unique reactivity, making it a valuable building block for chemists and pharmacologists. The presence of the bromine atom at the para position relative to the methyl group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, the demand for specialized intermediates like Methyl 4-bromo-3-methylbenzoate has surged, driven by advancements in drug discovery and material science. Its role in synthesizing novel therapeutic agents has been particularly noteworthy. For instance, researchers have leveraged this compound to develop inhibitors targeting various disease pathways. One notable area of research involves its application in creating small-molecule modulators of enzymes implicated in metabolic disorders. The bromine substituent facilitates further functionalization, allowing for the introduction of additional pharmacophores that enhance binding affinity and selectivity.

The pharmaceutical industry has also explored Methyl 4-bromo-3-methylbenzoate as a precursor in the synthesis of antiviral and anticancer agents. Its aromatic core can be modified to incorporate groups that interact with biological targets, such as proteases or kinases. A recent study highlighted its use in generating derivatives with potent antitumor activity by employing palladium-catalyzed cross-coupling reactions to introduce nitrogen-containing heterocycles at strategic positions within the molecule.

Beyond pharmaceuticals, Methyl 4-bromo-3-methylbenzoate finds applications in materials science, particularly in the development of organic electronic materials. Its ability to undergo selective functionalization makes it a candidate for designing liquid crystals, organic semiconductors, and luminescent materials. These applications are grounded in its capacity to form stable conjugated systems upon further chemical modification, which is essential for optoelectronic devices.

The synthesis of Methyl 4-bromo-3-methylbenzoate typically involves bromination and methylation reactions starting from commercially available benzoic acid derivatives. Advanced synthetic methodologies have been optimized to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Continuous improvements in catalytic systems and green chemistry principles have further enhanced the sustainability of its production.

One innovative approach involves the use of flow chemistry techniques to synthesize Methyl 4-bromo-3-methylbenzoate under controlled conditions. This method not only improves reaction efficiency but also minimizes waste generation, aligning with global efforts to promote environmentally responsible chemical manufacturing. Such advancements underscore the compound's importance as a cornerstone intermediate in modern synthetic chemistry.

Future research directions for Methyl 4-bromo-3-methylbenzoate are likely to focus on expanding its utility in drug discovery and material science. Exploration of novel synthetic pathways, including biocatalytic methods, could further enhance its accessibility and applicability. Additionally, computational studies using molecular modeling techniques may provide insights into how structural modifications can optimize its biological activity.

In conclusion, Methyl 4-bromo-3-methylbenzoate (CAS No. 148547-19-7) stands as a testament to the importance of specialized intermediates in driving innovation across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers striving to develop next-generation therapeutics and advanced materials. As scientific understanding progresses, the potential applications of this compound are expected to grow even further, solidifying its role as a cornerstone of modern chemical research.

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